1-(4-Nitro-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(4-Nitro-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 4-position and an ethanone group at the 5-position of the pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds have been evaluated as potential tubulin polymerization inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
If it acts similarly to related compounds, it may inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle, which is essential for cell division, thereby exerting an anti-proliferative effect on cells.
Biochemical Pathways
If it acts as a tubulin polymerization inhibitor, it would affect the dynamics of microtubule assembly and disassembly, which are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape .
Result of Action
If it acts as a tubulin polymerization inhibitor, it could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect on cells .
Biochemical Analysis
Biochemical Properties
It is known that nitro-containing compounds can participate in various biochemical reactions, often acting as electrophiles
Cellular Effects
Nitro-containing compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acetylation. One common method includes the reaction of 4-nitropyrazole with acetic anhydride under acidic conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
1-(4-Nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.
Scientific Research Applications
1-(4-Nitro-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-(4-Nitro-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.
1-(4-Amino-1H-pyrazol-5-yl)ethanone:
Properties
IUPAC Name |
1-(4-nitro-1H-pyrazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)5-4(8(10)11)2-6-7-5/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXIJAVQQCOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228374-35-2 |
Source
|
Record name | 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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